The compound "N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide" is a derivative of methylphosphonic diamide, which is a class of compounds known for their reactivity and potential applications in various fields. Methylphosphonic dichloride, a related compound, has been utilized in the determination of enantiomeric excess of chiral thiols and in the synthesis of oligonucleoside methylphosphonates1 5. The structural modifications in these compounds, such as the introduction of chloro and fluoro substituents, can significantly influence their chemical properties and applications.
In analytical chemistry, the determination of enantiomeric excess is crucial for understanding the purity and composition of chiral compounds. Methylphosphonic dichloride has been used as a reagent for this purpose, demonstrating the utility of phosphonic diamides in analytical applications1.
Compounds like "N-(4-bromophenyl)-5,6-dichloronicotinamide" and "6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide" are structurally related to "N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide" and have been found to be biologically important as herbicidal, pesticidal, or fungicidal agents3. The presence of halogen atoms in these compounds is known to contribute to their biological activity.
The synthesis of thiophosphates from thiols and phosphonates has been promoted by N-chlorosuccinimide under mild conditions, showcasing the versatility of phosphonates in organic synthesis4. This method tolerates various functional groups and can couple both aryl and alkyl thiols with phosphonates, leading to a broad spectrum of thiophosphates4.
Methylphosphonic dichloride has been employed in the synthesis of protected oligonucleoside methylphosphonates, which are of interest in nucleic acid chemistry5. The use of this reagent allows for the efficient preparation of these compounds, which can be purified by flash chromatography5. The resulting oligonucleoside methylphosphonates have potential applications in the development of antisense therapies and molecular biology research.
The synthesis of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide typically involves several key steps that include the formation of the phosphonic framework and the introduction of the aromatic substituents.
Specific parameters such as temperature, solvent, and reaction time can significantly influence yield and purity. For instance, reactions may be conducted under reflux conditions in organic solvents like dichloromethane or toluene to facilitate the reaction kinetics.
The molecular structure of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structural integrity and functional groups present in the compound.
N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide can participate in various chemical reactions due to its electrophilic nature:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide is primarily linked to its interaction with biological systems:
Research indicates that these mechanisms may involve binding interactions at specific active sites within target proteins, leading to altered enzymatic activity or cellular responses.
The physical and chemical properties of N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide are crucial for understanding its behavior in various environments:
Characterization through techniques like Mass Spectrometry (MS) and Chromatography can provide additional insights into purity and composition.
N,N'-di(3-chloro-4-fluorophenyl)methylphosphonic diamide has potential applications across various fields:
Research continues into optimizing its synthesis and exploring new applications based on its unique chemical properties.
The systematic IUPAC name for this organophosphorus compound is N,N′-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide, reflecting its core structural features: a central methylphosphonic diamide group symmetrically substituted with 3-chloro-4-fluorophenyl moieties at both nitrogen atoms [1] [3] [5]. The prefix "di-" denotes the identical substitution pattern, while "diamide" specifies the phosphorus-centered amide functionality.
Alternative names observed in commercial and scientific databases include:
Table 1: Synonymous Representations of the Compound
| Name Type | Representation |
|---|---|
| IUPAC Name | N,N′-Di(3-chloro-4-fluorophenyl)methylphosphonic Diamide |
| Systematic Variant | 3-chloro-N-{(3-chloro-4-fluorophenyl)aminophosphoryl}-4-fluoroaniline |
| Common Abbreviation | N,N'-Bis(3-chloro-4-fluorophenyl)-P-methylphosphonic Diamide |
These synonyms arise from differing interpretations of the phosphoryl group’s protonation state and naming conventions for phosphoramidates [2] [5].
The compound’s molecular formula is C13H11Cl2F2N2OP, as uniformly reported across suppliers and chemical databases [1] [3] [6]. This formula accounts for:
The molecular weight is 351.12 g/mol, calculated from the atomic masses of the constituent elements [1] [3] [9]. Monoisotopic mass (exact mass) is reported as 349.9954 Da, reflecting the most abundant isotopic species (35Cl, 19F, 31P) [2].
The canonical SMILES string CP(=O)(Nc1ccc(c(c1)Cl)F)Nc2ccc(c(c2)Cl)F encodes the compound’s atomic connectivity and symmetry [9] [10]. Key features include:
CP(=O)(...): Methylphosphoryl group with P=O bond. Nc1ccc(c(c1)Cl)F: 3-Chloro-4-fluorophenylamine substituent linked via nitrogen. Nc2ccc(c(c2)Cl)F moiety confirming symmetric disubstitution. The InChIKey SGNRMAWWRRHDMZ-UHFFFAOYSA-N provides a machine-readable, hashed identifier for unique database searches [2] [10]. This 27-character key comprises:
Table 2: Molecular Descriptors and Calculated Properties
| Descriptor | Value | Source |
|---|---|---|
| Canonical SMILES | CP(=O)(Nc1ccc(c(c1)Cl)F)Nc2ccc(c(c2)Cl)F | [9] [10] |
| InChIKey | SGNRMAWWRRHDMZ-UHFFFAOYSA-N | [2] [10] |
| LogP | 3.33 (predicted) | [2] |
| Polar Surface Area | 41.13 Ų | [2] |
| Rotatable Bonds | 4 | [2] |
The logP value of 3.33 indicates moderate lipophilicity, suitable for membrane permeability in agrochemical applications [2]. A polar surface area of 41.13 Ų arises from the phosphoryl oxygen and N–H groups, influencing solubility and crystallinity [2].
No experimental crystallographic data (e.g., X-ray diffraction parameters, unit cell dimensions, or space group assignments) is currently available in public databases for this compound [1] [2] [5]. This gap highlights a research need, as crystal structures would elucidate:
Conformational analysis based on analogous phosphonic diamides suggests:
Molecular modeling predicts a C2 symmetric structure in the gas phase, with intramolecular H-bonding possible between N–H groups and phosphoryl oxygen, though this remains speculative without empirical data. Future studies should prioritize crystallography to validate these predictions and guide material design.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1